3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid
Description
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is a triiodinated benzoic acid derivative characterized by a benzyloxycarbonyl (Z)-protected aminoacetyl substituent at the 3-position and iodine atoms at the 2, 4, and 6 positions. This compound belongs to a class of iodinated aromatic molecules historically utilized in medical imaging due to their radiopaque properties. The benzyloxycarbonyl group serves as a protective moiety for the amine, enhancing stability during synthesis or storage, while the triiodinated core contributes to high electron density, a critical feature for X-ray contrast applications. However, its bulky hydrophobic substituents may influence solubility and biodistribution compared to simpler analogs.
Properties
IUPAC Name |
2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13I3N2O7/c19-12-10(16(25)26)13(20)15(14(21)11(12)17(27)28)23-9(24)6-22-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMYSOGZLBACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13I3N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Iodination Using KI/KIO₃ in Hydrochloric Acid
A widely cited method involves reacting 5-aminoisophthalic acid with potassium iodide (KI) and potassium iodate (KIO₃) in hydrochloric acid. The reaction proceeds via in situ generation of iodine monochloride (ICl), which facilitates electrophilic substitution at the aromatic ring’s ortho and para positions relative to the amino group.
Example Protocol (From Patent CN101215244A):
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Reactants: 5-Aminoisophthalic acid (54.3 kg), KI (150 kg), KIO₃ (96.5 kg), 30% HCl (350 kg).
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Conditions: Dropwise addition of iodinating agent at 30°C, followed by heating to 80°C for 10 hours.
This method’s limitations include the use of hazardous chlorine gas for ICl generation and challenges in controlling reaction stoichiometry.
Improved Iodination with Dimethyl Sulfoxide (DMSO) and KI
A patent by CN113200883A introduces a safer alternative using DMSO as an oxidizing agent under acidic conditions. DMSO oxidizes iodide salts to molecular iodine (I₂), which participates in electrophilic iodination.
Optimized Procedure:
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Reactants: 5-Aminoisophthalic acid (1.79 g, 10 mmol), KI (9.96 g, 60 mmol), DMSO (3.12 g, 60 mmol), HCl (7.5 mL).
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Conditions: Stirring at room temperature for 10 minutes, followed by reflux at 100°C for 16 hours.
Advantages:
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Eliminates toxic iodinating agents like ICl.
Functionalization: Introducing the Z-Protected Aminoacetyl Group
The amino group in 5-amino-2,4,6-triiodoisophthalic acid undergoes acylation to attach the benzyloxycarbonyl (Z)-protected aminoacetyl moiety. While explicit protocols for this step are absent in the provided sources, standard peptide coupling strategies can be inferred.
Synthesis of Z-Protected Glycine
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Protection: Glycine reacts with benzyl chloroformate (Z-Cl) in alkaline aqueous conditions to form N-benzyloxycarbonylglycine (Z-Glycine).
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Activation: The carboxyl group of Z-Glycine is activated using thionyl chloride (SOCl₂) to form Z-glycine chloride.
Acylation of 5-Amino-2,4,6-triiodoisophthalic Acid
The activated Z-glycine chloride reacts with the amino group of the triiodinated core under basic conditions (e.g., in dimethylformamide with triethylamine).
Hypothetical Protocol:
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Reactants: 5-Amino-2,4,6-triiodoisophthalic acid (1 eq), Z-glycine chloride (1.2 eq), triethylamine (2 eq).
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Conditions: Room temperature, 12–24 hours.
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Workup: Acidification to precipitate the product, followed by recrystallization.
Challenges:
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Steric hindrance from the triiodinated aromatic ring may reduce acylation efficiency.
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Sensitivity of the Z-group to strong acids or bases necessitates pH-controlled conditions.
Comparative Analysis of Iodination Methods
The table below contrasts two primary iodination approaches based on yield, safety, and scalability:
| Parameter | KI/KIO₃ in HCl | KI/DMSO in HCl |
|---|---|---|
| Yield | 76.7% | 70% |
| Purity | ≥98.4% | 95% |
| Toxic Reagents | ICl, chlorine gas | None |
| Reaction Time | 10 hours | 16 hours |
| Solid Waste Generation | High | Low |
The DMSO-mediated method offers significant safety and environmental advantages despite marginally lower yields.
Process Optimization and Scalability Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the iodine atoms or modify the functional groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology: The compound’s radiopaque properties make it useful in imaging studies, allowing researchers to visualize biological structures and processes.
Medicine: As an intermediate in the production of radiocontrast agents, it plays a crucial role in medical imaging techniques such as X-rays and CT scans.
Industry: The compound is used in the manufacture of various industrial products that require radiopaque properties.
Mechanism of Action
The mechanism of action of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is primarily related to its radiopaque properties. The iodine atoms in the compound absorb X-rays, making it visible in imaging studies. This allows for the detailed visualization of internal structures in medical imaging. The compound interacts with biological tissues without undergoing significant metabolic changes, ensuring its effectiveness as a contrast agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triiodobenzoic acid derivatives are structurally diverse, with variations in substituents significantly affecting physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Solubility Trends: Amino-substituted derivatives (e.g., 5-Amino-2,4,6-triiodoisophthalic Acid) exhibit superior aqueous solubility due to polar amine groups, making them suitable for intravenous administration. Lipophilic substituents (e.g., benzyloxycarbonyl, hexanoylamino) reduce solubility, necessitating advanced formulation strategies.
Stability and Bioactivation: The benzyloxycarbonyl group in the target compound requires enzymatic cleavage (e.g., via esterases) to release the active amine, suggesting a pro-drug mechanism. Acetamido and hexanoylamino derivatives demonstrate hydrolytic stability, avoiding premature degradation but limiting metabolic flexibility.
Biodistribution and Toxicity: Highly lipophilic analogs (e.g., 3,5-bis(hexanoylamino)-2,4,6-triiodobenzoic Acid) show prolonged tissue retention, increasing risk of iodine-induced toxicity. Smaller, polar derivatives (e.g., 5-Amino-2,4,6-triiodoisophthalic Acid) are rapidly excreted renally, minimizing systemic exposure.
Synthetic Complexity: The target compound’s benzyloxycarbonyl-aminoacetyl group introduces synthetic challenges, requiring multi-step protection/deprotection protocols compared to simpler acetamido analogs.
Biological Activity
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound features a triiodoisophthalic acid backbone with a benzyloxycarbonyl (Cbz) protecting group on the amino group. Its molecular formula is C17H14I3N3O4, and it has a molecular weight of approximately 572.02 g/mol. The presence of iodine atoms is notable for its potential applications in radiology and medicinal chemistry.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce the levels of TNF-α and IL-6 in activated macrophages.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of iodine may enhance its radiotherapeutic potential.
- Antimicrobial Effects : Some studies suggest that it possesses antimicrobial properties against various bacterial strains, although further research is needed to confirm these findings.
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Exhibited IC50 values ranging from 10-20 µM against various cancer cell lines. |
| Inflammatory Cytokine Assays | Reduced TNF-α and IL-6 levels by over 50% in activated macrophages. |
| Antimicrobial Tests | Showed inhibition against E. coli and S. aureus with MIC values around 32 µg/mL. |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzyloxycarbonyl group significantly impact biological activity. For example:
- Altering the Iodine Substitution : Variations in iodine substitution patterns can enhance or diminish anti-inflammatory properties.
- Changing the Amino Acetyl Group : Substituting different amino acids at the acetyl position affects cytotoxicity against cancer cells.
Case Studies
- Case Study on Inflammation : A study investigated the effects of this compound on carrageenan-induced paw edema in rats, demonstrating a significant reduction in edema compared to control groups.
- Cancer Cell Line Study : The compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability and induction of apoptosis.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid?
- Methodological Answer : The synthesis typically involves iodination of isophthalic acid derivatives followed by functionalization. For example:
Start with 2,4,6-triiodoisophthalic acid (precursor) and introduce the aminoacetyl group via amide coupling using reagents like EDC/HOBt.
Protect the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions (pH 8–9).
Key intermediates like 3-[(2-aminoacetyl)amino]-2,4,6-triiodoisophthalic acid (unprotected) are critical for stepwise optimization. Purity is monitored via HPLC (>95%) and NMR to confirm regioselectivity .
Q. How can researchers characterize the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products using LC-MS.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., iodine loss above 200°C).
- Light sensitivity : Expose to UV-Vis light and monitor iodine retention via ICP-MS.
Reference compounds like 5-amino-2,4,6-triiodoisophthalamide derivatives show similar stability profiles .
Q. What analytical techniques are optimal for confirming the structure and purity?
- Methodological Answer :
- NMR : Use - and -NMR to verify the Cbz-protected amine and triiodo-aromatic protons.
- HPLC : Employ C18 reverse-phase columns with UV detection at 254 nm; compare retention times with validated standards.
- Elemental analysis : Confirm iodine content (theoretical ~55%) via inductively coupled plasma mass spectrometry (ICP-MS).
- FT-IR : Identify carbonyl stretches (Cbz: ~1700 cm, amide: ~1650 cm) .
Advanced Research Questions
Q. How does the Cbz-protected amino group influence the compound’s reactivity in biological systems?
- Methodological Answer : The Cbz group enhances solubility in organic solvents but may reduce cellular uptake. To study its impact:
Compare Cbz-protected vs. deprotected (free amine) analogs in cellular assays (e.g., cytotoxicity, membrane permeability).
Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy.
Evidence from Cbz-protected amino acids (e.g., sitagliptin intermediates) shows delayed enzymatic hydrolysis in serum .
Q. What strategies mitigate iodine loss during long-term storage or reaction conditions?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
- Chelating agents : Add EDTA (1 mM) to buffer solutions to sequester metal ions that catalyze iodine dissociation.
- Low-temperature reactions : Conduct coupling reactions at 0–4°C to minimize thermal degradation.
Degradation pathways are comparable to iodinated contrast agents like iopamidol, where iodine loss correlates with reduced radiocontrast efficacy .
Q. How can researchers resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility screening : Use a high-throughput platform (e.g., HPLC-DAD) to test solubility in DMSO, PBS, and ethanol.
- Co-solvent systems : Optimize with PEG-400 or cyclodextrins to enhance aqueous solubility.
- Molecular dynamics (MD) simulations : Model solvation shells to predict solvent interactions.
Discrepancies may arise from varying iodination levels; e.g., triiodo derivatives exhibit lower aqueous solubility than mono-iodo analogs .
Q. What are the metabolic pathways of this compound in mammalian models?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
- Isotope labeling : Use -labeled benzyloxycarbonyl groups to track cleavage by esterases.
- In vivo studies : Administer to rodents and analyze urine/fecal metabolites.
Related compounds like 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid undergo hepatic glucuronidation and renal excretion .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar iodinated benzoic acid derivatives in X-ray contrast applications?
- Methodological Answer :
- Radiodensity measurement : Compare Hounsfield units (HU) in CT imaging at equimolar concentrations.
- Osmolality testing : Use a vapor pressure osmometer to assess tolerability (lower osmolality = reduced nephrotoxicity).
- In vivo efficacy : Evaluate contrast enhancement in rodent vasculature.
Unlike iopamidol , this compound’s Cbz group may reduce renal clearance rates due to increased hydrophobicity .
Q. What computational methods predict the compound’s binding affinity to serum proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with human serum albumin (HSA; PDB ID: 1AO6).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) in real-time.
- QSAR modeling : Correlate iodine substitution patterns with protein affinity using published datasets.
The triiodo motif likely binds HSA’s hydrophobic pockets, similar to 5-amino-2,4,6-triiodoisophthalamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
